
8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene is a complex organic compound known for its unique structural properties. This compound features a fluoranthene core substituted with a 2,3-dihydro-1H-inden-5-yl group and three phenyl groups. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene typically involves multi-step organic reactions. The initial step often includes the preparation of the fluoranthene core, followed by the introduction of the 2,3-dihydro-1H-inden-5-yl group and the phenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated fluoranthenes, Grignard reagents, and palladium catalysts. The reaction conditions usually involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthene derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated fluoranthene derivatives.
科学研究应用
8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
相似化合物的比较
Similar Compounds
- 1-(2,3-dihydro-1H-inden-5-yl)ethanone
- 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine
Uniqueness
8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene is unique due to its combination of a fluoranthene core with a 2,3-dihydro-1H-inden-5-yl group and three phenyl groups This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds
属性
CAS 编号 |
28622-12-0 |
|---|---|
分子式 |
C43H30 |
分子量 |
546.7 g/mol |
IUPAC 名称 |
8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene |
InChI |
InChI=1S/C43H30/c1-4-13-30(14-5-1)38-39(31-15-6-2-7-16-31)42-35-23-11-20-29-21-12-24-36(37(29)35)43(42)40(32-17-8-3-9-18-32)41(38)34-26-25-28-19-10-22-33(28)27-34/h1-9,11-18,20-21,23-27H,10,19,22H2 |
InChI 键 |
IDHDWOFNYRIRDN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C=C(C=C2)C3=C(C4=C(C5=CC=CC6=C5C4=CC=C6)C(=C3C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14006368.png)

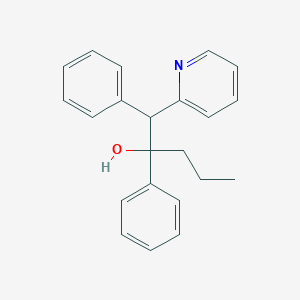
![N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline](/img/structure/B14006387.png)
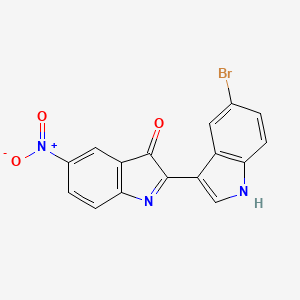
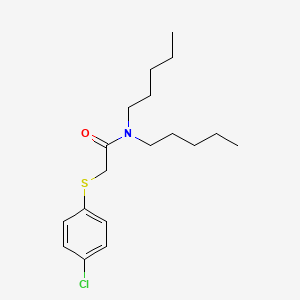
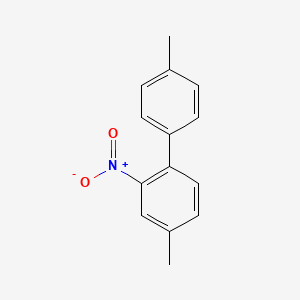
![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
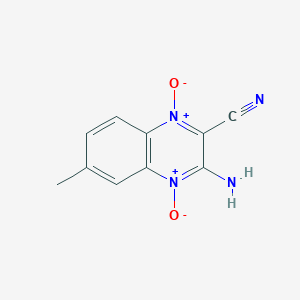

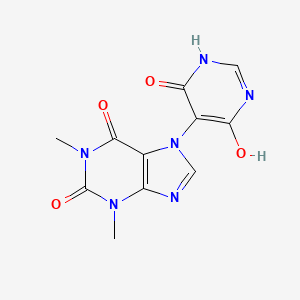

amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
